molecular formula C12H14N2O2 B15093887 N-[4-(Amino)butyl]phthalimide CAS No. 99008-43-2

N-[4-(Amino)butyl]phthalimide

Cat. No.: B15093887
CAS No.: 99008-43-2
M. Wt: 218.25 g/mol
InChI Key: GZCFMVCWRGPDLV-UHFFFAOYSA-N
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Description

N-[4-(Amino)butyl]phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phthalimide moiety attached to a 4-aminobutyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(Amino)butyl]phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring . Another method involves the Gabriel synthesis, where potassium phthalimide reacts with 4-bromobutylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Amino)butyl]phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of N-[4-(Amino)butyl]phthalimide involves its interaction with specific molecular targets. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Amino)butyl]phthalimide is unique due to its specific functional groups, which confer distinct reactivity and binding properties

Properties

CAS No.

99008-43-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(4-aminobutyl)isoindole-1,3-dione

InChI

InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2

InChI Key

GZCFMVCWRGPDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN

Origin of Product

United States

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